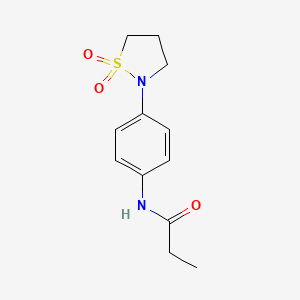

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide

Description

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)propionamide is a heterocyclic compound featuring a propionamide group attached to a phenyl ring substituted with a 1,1-dioxidoisothiazolidine moiety. The isothiazolidine dioxide group introduces sulfone and cyclic sulfonamide characteristics, which influence its electronic and steric properties.

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-2-12(15)13-10-4-6-11(7-5-10)14-8-3-9-18(14,16)17/h4-7H,2-3,8-9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLHAMZOVYGBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)phenylamine with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Propionamide Derivatives in Heterocyclic Systems

N-Substituted Pyrazolylmethyl Propionamides ()

Reactions of 4-chloromethylpyrazole (1b) with propionamide yielded N-substituted products (e.g., compound 6 ) with moderate yields (Table 1, ~40–60%) . These analogs share the propionamide functional group but lack the isothiazolidine dioxide ring. Key differences include:

- Reactivity : The absence of the sulfone group in these pyrazole derivatives reduces their electrophilicity compared to the target compound.

- Synthetic Efficiency : Higher yields in pyrazole derivatives suggest that steric hindrance from the isothiazolidine group in the target compound may complicate synthesis.

Quinoline-Based Propionamides ()

Patented compounds like N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)propionamide feature a quinoline core with propionamide substitution. These molecules are designed for pharmaceutical applications (e.g., kinase inhibition) . Comparisons include:

- Bioactivity: The quinoline scaffold enhances π-π stacking interactions in drug-receptor binding, whereas the isothiazolidine dioxide in the target compound may improve solubility or metabolic stability.

- Substituent Effects: Chloro and pyridinylmethoxy groups in quinoline analogs introduce steric bulk, contrasting with the planar, electron-deficient isothiazolidine dioxide in the target molecule.

Agrochemical Propionamide Analogs ()

Pesticide derivatives such as propanil (N-(3,4-dichlorophenyl)propanamide) highlight the role of aryl-propionamide motifs in herbicidal activity . Key distinctions:

- Structural Simplicity : Propanil lacks heterocyclic substituents, resulting in lower synthetic complexity but reduced target specificity.

- Mode of Action: Propanil inhibits photosynthesis in weeds, whereas the isothiazolidine dioxide group in the target compound may confer novel mechanisms (e.g., sulfonamide-mediated enzyme inhibition).

Dirhodium-Catalyzed Propionamide Derivatives ()

Compound 3f (N-(4-(1-(N-(phenylsulfonyl)phenylsulfonamido)prop-1-en-2-yl)phenyl)propionamide) shares a phenylpropionamide backbone but includes sulfonamide and dirhodium-catalyzed C–H amination features . Comparisons:

- Electronic Effects : Sulfonamide groups in 3f enhance electrophilicity, similar to the sulfone in the target molecule, but the dirhodium catalyst introduces regioselectivity constraints.

Data Table: Key Properties of Analogous Compounds

| Compound | Core Structure | Key Substituents | Yield (%) | Application |

|---|---|---|---|---|

| Target Compound | Phenyl | 1,1-Dioxidoisothiazolidin-2-yl | N/A | Undetermined |

| N-Substituted Pyrazolylmethyl Propionamide (6) | Pyrazole | Chloromethyl | 40–60 | Synthetic intermediate |

| Quinoline-Based Propionamide | Quinoline | Chloro, tetrahydrofuran-3-yloxy | N/A | Pharmaceutical |

| Propanil | Dichlorophenyl | None | High | Herbicide |

| Dirhodium-Catalyzed 3f | Phenyl | Sulfonamide, prop-1-en-2-yl | 21 | Catalysis study |

Research Implications and Gaps

- Synthetic Optimization : The moderate yields of pyrazole analogs and low yields of dirhodium-catalyzed derivatives suggest that the target compound’s synthesis may require tailored catalysts or protecting-group strategies.

- Biological Activity : The isothiazolidine dioxide group’s sulfone moiety could enhance binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase), a hypothesis supported by pesticidal analogs like propanil .

- Physicochemical Properties : Computational modeling is needed to compare logP, solubility, and stability between the target compound and its analogs.

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique isothiazolidine ring structure combined with a phenyl group and a propionamide moiety. The presence of the dioxidoisothiazolidinyl group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes and receptors, modulating their activity. Preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes, although the exact mechanisms remain under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various microbial strains. This suggests its potential utility in developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including those associated with glioblastoma and triple-negative breast cancer. The cytotoxic effects were measured using the MTT assay, indicating a promising avenue for further research into its therapeutic applications .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound. Below are key findings from notable research:

Case Study: Anticancer Activity

In a recent study focusing on the anticancer properties of derivatives similar to this compound, it was found that compounds with structural similarities displayed enhanced cytotoxicity against cancer cell lines. Specifically, derivatives were screened for their ability to inhibit cell proliferation and induce apoptosis in targeted cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.